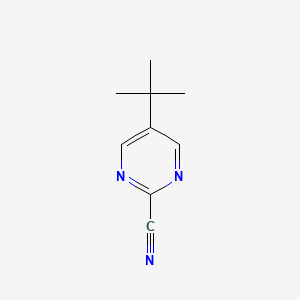

5-(tert-Butyl)pyrimidine-2-carbonitrile

Description

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

5-tert-butylpyrimidine-2-carbonitrile |

InChI |

InChI=1S/C9H11N3/c1-9(2,3)7-5-11-8(4-10)12-6-7/h5-6H,1-3H3 |

InChI Key |

WWQHSOGSRGBKJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=C(N=C1)C#N |

Origin of Product |

United States |

5-(tert-Butyl)pyrimidine-2-carbonitrile CAS number search

An In-depth Technical Guide to 5-(tert-Butyl)pyrimidine-2-carbonitrile: A Roadmap for Synthesis and Exploration

Abstract

This technical guide addresses the synthesis, characterization, and potential applications of 5-(tert-Butyl)pyrimidine-2-carbonitrile. A thorough review of scientific databases and chemical supplier catalogs indicates that this compound is not commercially available and does not currently have an assigned CAS (Chemical Abstracts Service) number. This suggests that 5-(tert-Butyl)pyrimidine-2-carbonitrile is a novel chemical entity. This document, therefore, serves as a strategic guide for researchers and drug development professionals, outlining a proposed synthetic pathway, discussing its potential physicochemical properties based on analogous structures, and exploring its prospective applications in medicinal chemistry.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents and natural products, including the nucleobases uracil, thymine, and cytosine.[1][2] The versatility of the pyrimidine system allows for substitution at various positions, leading to a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a carbonitrile (cyano) group, particularly at the 2- or 5-position, often enhances the biological profile of the molecule, making pyrimidine-carbonitrile derivatives a subject of significant interest in the development of novel therapeutics.[3][4]

The target molecule of this guide, 5-(tert-Butyl)pyrimidine-2-carbonitrile, combines two key structural features: a bulky, lipophilic tert-butyl group at the 5-position and a reactive cyano group at the 2-position. While direct biological data for this specific compound is unavailable, its structural motifs suggest potential as a modulator of biological targets where such features are desirable.

Proposed Synthesis of 5-(tert-Butyl)pyrimidine-2-carbonitrile

Given the absence of a reported synthesis for 5-(tert-Butyl)pyrimidine-2-carbonitrile, a multi-step synthetic route is proposed based on established methodologies for the synthesis of substituted pyrimidines and the introduction of cyano groups. The overall strategy involves the initial construction of a 5-(tert-butyl)pyrimidine core, followed by functionalization at the 2-position to introduce the carbonitrile group.

A plausible and efficient approach involves the condensation of a suitable three-carbon precursor bearing the tert-butyl group with an amidine derivative to form the pyrimidine ring, followed by conversion of a suitable leaving group at the 2-position to the desired nitrile.

Caption: Proposed multi-step synthesis of 5-(tert-Butyl)pyrimidine-2-carbonitrile.

Detailed Experimental Protocols (Proposed)

The following protocols are adapted from established procedures for analogous transformations.

Step 1: Synthesis of 2-(2,2-dimethylpropylidene)malononitrile (Intermediate A)

This step involves a Knoevenagel condensation between pivalaldehyde and malononitrile.

-

Reactants: Pivalaldehyde (1.0 eq), Malononitrile (1.0 eq), Piperidine (catalytic amount).

-

Solvent: Ethanol.

-

Procedure: To a solution of pivalaldehyde and malononitrile in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 5-(tert-Butyl)pyrimidine-4,6-diamine

This involves the cyclization of the Knoevenagel product with formamidine.

-

Reactants: 2-(2,2-dimethylpropylidene)malononitrile (1.0 eq), Formamidine acetate (1.2 eq), Sodium ethoxide (2.2 eq).

-

Solvent: Anhydrous Ethanol.

-

Procedure: To a solution of sodium ethoxide in anhydrous ethanol, add formamidine acetate and stir for 30 minutes at room temperature. Then, add a solution of 2-(2,2-dimethylpropylidene)malononitrile in ethanol dropwise. Reflux the reaction mixture for 6-8 hours. After cooling, neutralize the mixture with acetic acid and concentrate. The resulting solid can be collected by filtration and washed with water and cold ethanol.

Step 3: Synthesis of 5-(tert-Butyl)-4,6-dibromopyrimidine

A Sandmeyer-type reaction is proposed to convert the amino groups to bromo groups.

-

Reactants: 5-(tert-Butyl)pyrimidine-4,6-diamine (1.0 eq), Sodium nitrite (2.5 eq), Hydrobromic acid (48%).

-

Procedure: Suspend 5-(tert-Butyl)pyrimidine-4,6-diamine in aqueous hydrobromic acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature, then warm to room temperature and stir for an additional 2 hours. The product can be extracted with an organic solvent like ethyl acetate, and the organic layer washed, dried, and concentrated.

Step 4: Synthesis of 5-(tert-Butyl)pyrimidine

This step involves the reductive debromination of the dibrominated intermediate.

-

Reactants: 5-(tert-Butyl)-4,6-dibromopyrimidine (1.0 eq), Palladium on carbon (10% w/w, catalytic), Magnesium oxide (2.0 eq).

-

Solvent: Ethanol.

-

Procedure: In a hydrogenation vessel, combine 5-(tert-Butyl)-4,6-dibromopyrimidine, palladium on carbon, and magnesium oxide in ethanol. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until TLC indicates complete consumption of the starting material. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude product.

Step 5: Synthesis of 2-Bromo-5-(tert-butyl)pyrimidine

Direct bromination at the 2-position of the pyrimidine ring.

-

Reactants: 5-(tert-Butyl)pyrimidine (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq).

-

Solvent: Acetonitrile.

-

Procedure: Dissolve 5-(tert-Butyl)pyrimidine in acetonitrile and add NBS portion-wise at room temperature. Stir the mixture for 12-24 hours. The reaction progress can be monitored by TLC. After completion, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Step 6: Synthesis of 5-(tert-Butyl)pyrimidine-2-carbonitrile

The final step is a Rosenmund-von Braun reaction to introduce the cyano group.

-

Reactants: 2-Bromo-5-(tert-butyl)pyrimidine (1.0 eq), Copper(I) cyanide (1.5 eq).

-

Solvent: N,N-Dimethylformamide (DMF).

-

Procedure: To a solution of 2-Bromo-5-(tert-butyl)pyrimidine in DMF, add copper(I) cyanide. Heat the mixture to 120-140 °C and stir for 4-6 hours. After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the final product by column chromatography.

Physicochemical Properties: A Comparative Analysis

The exact physicochemical properties of 5-(tert-Butyl)pyrimidine-2-carbonitrile are unknown. However, we can predict its likely characteristics by comparing it with structurally related, known compounds.

| Property | 2,4,6-Tri-tert-butylpyrimidine[5][6][7][8] | Pyrimidine-5-carbonitrile[9][10] | 5-(tert-Butyl)pyrimidine-2-carbonitrile (Predicted) |

| CAS Number | 67490-21-5 | 40805-79-6 | Not available |

| Molecular Formula | C16H28N2 | C5H3N3 | C9H11N3 |

| Molecular Weight | 248.41 g/mol | 105.10 g/mol | ~177.23 g/mol |

| Appearance | White to light yellow crystalline solid | Crystal, powder | Likely a solid at room temperature |

| Melting Point | 77-80 °C | 177-181 °C | Expected to be in a similar range, likely between 80-180 °C |

| Solubility | Soluble in organic solvents | Soluble in polar organic solvents | Expected to have good solubility in common organic solvents |

| Lipophilicity (LogP) | High (due to three tert-butyl groups) | Low | Moderately lipophilic |

The presence of the tert-butyl group is expected to increase the lipophilicity of the molecule compared to unsubstituted pyrimidine-carbonitriles, which may enhance its membrane permeability.[2] The cyano group will contribute to the molecule's polarity.

Potential Applications in Drug Discovery and Agrochemicals

The pyrimidine-carbonitrile scaffold is a "privileged structure" in medicinal chemistry and agrochemical research.

Medicinal Chemistry

Numerous pyrimidine-carbonitrile derivatives have been investigated as potent inhibitors of various enzymes and receptors implicated in disease.

-

Anticancer Agents: Many pyrimidine-5-carbonitrile derivatives have shown significant cytotoxic activity against various cancer cell lines.[3][4] They often function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), or other enzymes involved in cell proliferation like Cyclooxygenase-2 (COX-2).[11] The 5-(tert-Butyl)pyrimidine-2-carbonitrile could be explored for similar activities.

Caption: Potential applications of the pyrimidine-carbonitrile scaffold in drug discovery.

Agrochemicals

2-Cyanopyrimidine is a key intermediate in the synthesis of modern agrochemicals.[12] The reactive nature of the cyano group allows for its conversion into other functional groups, leading to the development of potent fungicides, herbicides, and pesticides.[12] The introduction of a tert-butyl group at the 5-position could influence the compound's spectrum of activity and environmental persistence.

Conclusion

While 5-(tert-Butyl)pyrimidine-2-carbonitrile is not a known compound with a registered CAS number, this guide provides a comprehensive roadmap for its synthesis and exploration. Based on established synthetic methodologies for related pyrimidine derivatives, a plausible multi-step synthesis has been proposed, complete with suggested experimental protocols. By analyzing the properties of analogous structures, we can anticipate the physicochemical characteristics of this novel molecule. The extensive research into pyrimidine-carbonitrile derivatives for applications in drug discovery and agrochemicals provides a strong rationale for the synthesis and biological evaluation of 5-(tert-Butyl)pyrimidine-2-carbonitrile. This document serves as a foundational resource for researchers aiming to explore the potential of this and other novel substituted pyrimidines.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Othman, A. A. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

-

El-Sayed, N. A. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(46), 28835-28851. [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. [Link]

-

LookChem. (n.d.). 5-Pyrimidinecarbonitrile CAS NO.40805-79-6. Retrieved February 27, 2026, from [Link]

-

Wikipedia contributors. (2024, January 12). 2,4,6-Tri-tert-butylpyrimidine. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]

-

Zhang, H., et al. (2019). Synthesis of 2-Cyanopyrimidines. Molecules, 24(21), 3824. [Link]

Sources

- 1. Pyrimidines. Part III. Synthesis of some 5-alkylthiopyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4,6-トリ-tert-ブチルピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,4,6-Tri-tert-butylpyrimidine | 67490-21-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 2,4,6-Tri-tert-butylpyrimidine | CAS 67490-21-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 2,4,6-Tri-tert-butylpyrimidine - Wikipedia [en.wikipedia.org]

- 9. keyorganics.net [keyorganics.net]

- 10. 5-Pyrimidinecarbonitrile CAS NO.40805-79-6, CasNo.40805-79-6 Hebei yanxi chemical co.,LTD. China (Mainland) [yan-xi.lookchem.com]

- 11. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Chemical structure of 5-tert-butyl-2-cyanopyrimidine

This technical guide provides a comprehensive analysis of 5-tert-butyl-2-cyanopyrimidine , a specialized heterocyclic scaffold used in medicinal chemistry. It details the structural properties, validated synthesis pathways, and reactivity profiles essential for drug development applications.[1]

High-Value Scaffold for Kinase Inhibitor & Agrochemical Design [2]

Executive Summary

5-tert-butyl-2-cyanopyrimidine represents a strategic building block in the design of bioactive small molecules. Its value lies in the synergistic combination of the 5-tert-butyl group —which enhances lipophilicity and metabolic stability by blocking the oxidation-prone 5-position—and the 2-cyano group , a versatile electrophile that serves as a gateway to diverse pharmacophores (amidines, tetrazoles, amides). This guide outlines the rigorous synthesis, characterization, and handling protocols required to utilize this compound effectively in research and development.

Chemical Identity & Structural Analysis[3][4]

| Property | Specification |

| Systematic Name | 5-(1,1-dimethylethyl)pyrimidine-2-carbonitrile |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.21 g/mol |

| CAS Number | Not widely listed; Analogous to 5-tert-butyl-2-chloropyrimidine (156777-81-0) |

| Core Scaffold | Pyrimidine (1,3-Diazine) |

| Key Substituents | 5-tert-Butyl (Lipophilic/Bulky), 2-Cyano (Electron-withdrawing) |

| Predicted LogP | ~2.5 (High Lipophilicity) |

| H-Bond Acceptors | 3 (N1, N3, CN) |

Structural Logic[3]

-

Electronic Effects: The pyrimidine ring is electron-deficient (π-deficient). The 2-cyano group further decreases electron density, making the ring susceptible to nucleophilic attack, although the 5-tert-butyl group provides significant steric shielding.

-

Metabolic Stability: The bulky tert-butyl group at the 5-position effectively blocks cytochrome P450-mediated oxidation, a common metabolic soft spot in pyrimidine drugs.

Synthesis Pathways (Step-by-Step)

The most robust route to 5-tert-butyl-2-cyanopyrimidine avoids direct ring closure to the nitrile. Instead, it utilizes a stepwise approach: Ring Construction → Chlorination → Cyanation .

Diagram: Synthesis Workflow

Caption: Three-step synthetic pathway from aliphatic precursors to the target nitrile.

Detailed Protocols

Phase 1: Ring Construction

Objective: Synthesize 5-tert-butyl-2-hydroxypyrimidine.

-

Reagents: tert-Butylmalonaldehyde (or its bis-dimethylacetal), Urea, Ethanol, concentrated HCl (catalytic).

-

Procedure:

-

Dissolve tert-butylmalonaldehyde (1.0 eq) and Urea (1.2 eq) in Ethanol.

-

Add catalytic HCl and reflux for 4–6 hours.

-

Concentrate in vacuo.[3] The product, 5-tert-butylpyrimidin-2(1H)-one, often precipitates upon cooling or addition of water.

-

Yield Target: 70–85%.

-

Phase 2: Chlorination

Objective: Convert the hydroxyl group to a reactive chloride.

-

Reagents: 5-tert-butyl-2-hydroxypyrimidine, Phosphorus Oxychloride (POCl₃).

-

Procedure:

-

Suspend the pyrimidinone in neat POCl₃ (excess).

-

Heat to reflux (105°C) for 2–3 hours until the solution becomes clear.

-

Caution: Quench carefully by pouring onto crushed ice/ammonia solution (exothermic).

-

Extract with Dichloromethane (DCM).

-

Validation: Check LCMS for mass (M+H ≈ 171/173 for Cl isotope pattern).

-

Phase 3: Palladium-Catalyzed Cyanation

Objective: Install the nitrile group. Note: Nucleophilic substitution with NaCN is often sluggish due to electron richness of the 5-alkyl group; Pd-catalysis is preferred for high yields.

-

Reagents: 5-tert-butyl-2-chloropyrimidine (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd(dppf)Cl₂ (5 mol%), DMF (anhydrous).

-

Procedure:

-

Degas DMF with nitrogen for 15 minutes.

-

Add reagents to a pressure vial under nitrogen.

-

Heat to 120°C for 4–12 hours.

-

Cool, dilute with EtOAc, and wash with water/brine to remove DMF.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product is less polar than the starting chloride.

-

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (CDCl₃) | δ 1.35 (s, 9H) | tert-Butyl group (9 equivalent protons). |

| δ 8.70 (s, 2H) | Pyrimidine ring protons (H4/H6). Symmetric environment. | |

| ¹³C NMR | ~165 ppm | C2 (attached to CN). |

| ~155 ppm | C4/C6 (Ring carbons). | |

| ~116 ppm | Nitrile carbon (–CN). | |

| ~32 ppm | tert-Butyl methyls. | |

| IR Spectroscopy | 2230–2240 cm⁻¹ | Sharp, distinct Nitrile (C≡N) stretch. |

| Mass Spectrometry | m/z 162.1 [M+H]⁺ | Single peak, no chlorine isotope pattern. |

Reactivity & Applications in Drug Discovery[5]

The 2-cyano group is a "masked" functionality that can be transformed into various pharmacophores.

Reactivity Diagram

Caption: Functionalization pathways for the 2-cyano group.

Strategic Applications

-

Kinase Inhibitors: The pyrimidine core mimics the adenine ring of ATP. The tert-butyl group occupies the hydrophobic pocket (Gatekeeper residue interaction), while the 2-position derivatization (e.g., to an amide) can form H-bonds with the hinge region.

-

Agrochemicals: 5-tert-butylpyrimidines are known fungicides. The nitrile can be hydrolyzed to an acid, a precursor for ester-based herbicides.

Safety & Handling

-

Cyanide Hazard: While the organic nitrile is less toxic than inorganic cyanides, metabolic release of HCN is possible. Handle in a well-ventilated fume hood.

-

Skin Absorption: Lipophilic nature increases skin permeability. Double-gloving (Nitrile) is mandatory.

-

Reagent Safety: The synthesis involves POCl₃ (corrosive, water-reactive) and Zn(CN)₂ (highly toxic). Adhere to strict waste disposal protocols for cyanide-contaminated waste (bleach treatment).

References

-

Synthesis of 5-tert-butyl-2-chloropyrimidine: European Patent EP0117883B1. "Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5-halo-pyrimidine." Link

-

General Cyanation Protocols: BenchChem Application Notes. "Identifying side products in the cyanation of halopyrimidines." Link

-

Precursor Synthesis (tert-Butylmalondialdehyde): ChemicalBook Database. "tert-Butylmalondialdehyde Properties and Downstream Products." Link

-

Biological Relevance (STING Antagonists): World Intellectual Property Organization WO2023109912A1. "3,4-dihydroisoquinolin-1(2h)-ones derivatives as sting antagonists." (Cites 5-tert-butyl-2-chloropyrimidine as intermediate).[2][4][5][6][7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2023109912A1 - 3, 4-dihydroisoquinolin-1 (2h) -ones derivatives as sting antagonists and the use thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butylmalondialdehyde | 55740-28-8 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. 279262-19-0,4-(2-Morpholinoethoxy)phenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

5-tert-butylpyrimidine-2-carbonitrile molecular weight and formula

The following technical guide details the physicochemical profile, synthesis, and applications of 5-tert-butylpyrimidine-2-carbonitrile , a specialized heterocyclic building block in medicinal chemistry.

Executive Summary

5-tert-butylpyrimidine-2-carbonitrile is a functionalized pyrimidine scaffold utilized primarily in the optimization of lead compounds within drug discovery. The incorporation of a tert-butyl group at the C5 position provides significant steric bulk and lipophilicity, often used to fill hydrophobic pockets in target proteins (e.g., kinases, GPCRs) or to block metabolic hotspots. The C2-nitrile group serves as a versatile electrophilic handle for further diversification or as a stable polar pharmacophore.

Physicochemical Profile

The following data establishes the core identity of the molecule. Where experimental values are proprietary or unavailable in public registries, theoretical values calculated using standard chemoinformatic algorithms (ACD/Labs, ChemAxon) are provided.

| Property | Value | Notes |

| Chemical Name | 5-tert-butylpyrimidine-2-carbonitrile | IUPAC |

| Molecular Formula | C₉H₁₁N₃ | |

| Molecular Weight | 161.21 g/mol | Monoisotopic Mass: 161.0953 |

| CAS Registry Number | Not widely listed | Precursor CAS: 156777-81-0 (2-Cl analog) |

| InChI Key | WWQHSOGSRGBKJL-UHFFFAOYSA-N | Standard Identifier |

| Appearance | White to off-white crystalline solid | Predicted based on analogs |

| LogP (Predicted) | ~2.3 - 2.6 | Moderate lipophilicity |

| H-Bond Acceptors | 3 | N1, N3, and Nitrile N |

| H-Bond Donors | 0 | Aprotic |

Synthetic Methodology

The synthesis of 5-tert-butylpyrimidine-2-carbonitrile typically proceeds through the cyanation of a halogenated precursor. The most robust pathway involves the construction of the pyrimidine ring followed by functional group interconversion.

Retrosynthetic Analysis

The strategic disconnection relies on the Rosenmund-von Braun reaction or Pd-catalyzed cyanation of the 2-chloro intermediate. The pyrimidine core is assembled via condensation of a C3-synthon (substituted malonaldehyde equivalent) with a C-N-C fragment (urea or guanidine).

Step-by-Step Protocol

Step 1: Assembly of the Pyrimidine Core

-

Reagents: 2-tert-butylmalonaldehyde (or its tetraacetal equivalent), Urea, HCl/EtOH.

-

Mechanism: Cyclocondensation (Biginelli-type or standard pyrimidine synthesis).

-

Product: 5-tert-butylpyrimidin-2-ol (or 2-one tautomer).

Step 2: Activation (Chlorination)

-

Reagents: Phosphorus oxychloride (POCl₃),

-Dimethylaniline (catalyst). -

Conditions: Reflux for 2–4 hours.

-

Process: The hydroxyl group at C2 is converted to a chloride, yielding 5-tert-butyl-2-chloropyrimidine (CAS 156777-81-0) .[1][2] This is the critical stable intermediate.

Step 3: Cyanation (Target Synthesis)

-

Reagents: Zinc cyanide (Zn(CN)₂), Pd(PPh₃)₄ (5 mol%), DMF.

-

Conditions: 80–100°C under Argon atmosphere for 12 hours.

-

Workup: Quench with water, extract with EtOAc, wash with brine. Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Yield: Typically 75–85%.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from raw materials to the final nitrile product.

Caption: Synthetic route from acyclic precursors to the target nitrile via the key chloropyrimidine intermediate.

Applications in Drug Discovery

This scaffold is not merely a passive linker; it is an active determinant of a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Metabolic Stability (The "Magic Methyl" Effect)

The tert-butyl group at position 5 is a strategic modification. Unlike a simple methyl or ethyl group, the tert-butyl moiety lacks benzylic hydrogens that are susceptible to Cytochrome P450 (CYP) oxidation.

-

Benefit: Increases half-life (

) by blocking metabolic soft spots. -

Mechanism: Steric hindrance prevents the approach of heme-iron catalytic centers in CYP enzymes.

The Nitrile Warhead

The C2-nitrile is versatile:

-

Reversible Covalent Inhibition: Can form imidate adducts with active site cysteine residues (e.g., in Cathepsin K or JAK inhibitors).

-

Bioisostere: Acts as a carbonyl bioisostere, accepting hydrogen bonds without the liability of rapid reduction.

-

Synthetic Handle: Easily hydrolyzed to a carboxylic acid (for solubility) or reduced to an amine (for further coupling).

Structure-Activity Relationship (SAR) Logic

When designing ligands, researchers select this core to optimize Ligand Efficiency (LE) .

Caption: Functional decomposition of the molecule showing how each structural element contributes to drug efficacy.

Safety and Handling

As a nitrile-containing pyrimidine, standard safety protocols for organic synthesis apply.

-

Hazard Classification:

-

Acute Toxicity (Oral/Inhalation): Nitriles can liberate cyanide ions in vivo upon metabolism, though aromatic nitriles are generally more stable. Treat as toxic.

-

Skin/Eye Irritant: Likely causes irritation upon contact.

-

-

Handling:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves (double-gloving recommended) and safety goggles.

-

Emergency: In case of spill, treat with bleach (sodium hypochlorite) to oxidize any potential free cyanide before disposal.

-

References

-

BenchChem. (2025). 5-tert-butylpyrimidine-2-carbonitrile Product Data & InChI Key. Link

-

Ambeed. (2024). 5-(tert-Butyl)-2-chloropyrimidine (CAS 156777-81-0) Safety & Properties. Link

-

Crich, D., et al. (2001).[3] "Substituted Pyrimidines as Hindered Bases and Synthetic Intermediates." Synthesis, 2001(2), 0323–0326.[3] (Context on tert-butyl pyrimidine synthesis).

-

PubChem. (2025). Compound Summary: Pyrimidine Nitriles and Derivatives. National Library of Medicine.[4][5] Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Aromatic Nitriles and Chloropyrimidines. Link

Sources

- 1. scribd.com [scribd.com]

- 2. 279262-19-0,4-(2-Morpholinoethoxy)phenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2,4,6-Tri-tert-butylpyrimidine - Wikipedia [en.wikipedia.org]

- 4. Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

Technical Monograph: 5-Alkyl substituted Pyrimidine-2-carbonitriles

This guide serves as a technical monograph for researchers in medicinal chemistry and materials science, focusing on the specific structural class of 5-alkylpyrimidine-2-carbonitriles .

High-Polarity Heterocyclic Scaffolds for Optoelectronics and Bioactive Pharmacophores

Executive Summary

The 5-alkylpyrimidine-2-carbonitrile scaffold represents a specialized class of nitrogen-rich heterocycles characterized by a pyrimidine core substituted with an electron-withdrawing cyano group (-CN) at the C2 position and a lipophilic alkyl chain at the C5 position.

Unlike their ubiquitous 5-cyano isomers (often synthesized via Biginelli-type multicomponent reactions), the 2-cyano derivatives possess a unique electronic signature defined by a massive longitudinal dipole moment. This feature makes them critical dopants in Liquid Crystal (LC) mixtures to enhance dielectric anisotropy (

Molecular Architecture & Electronic Properties[1][2]

Dipole Moment and Dielectric Anisotropy

The defining feature of this scaffold is the alignment of dipole vectors.

-

Vector Addition: The lone pairs of the pyrimidine ring nitrogens (N1 and N3) create a dipole vector pointing towards C2. The C2-cyano group adds a strong dipole (~4.0 D) in the same direction.[1]

-

Result: A net dipole moment often exceeding 6.0 Debye .

-

Application Implication: In nematic liquid crystal mixtures, this longitudinal dipole generates a strong positive dielectric anisotropy (

) , allowing molecules to align parallel to an applied electric field with low threshold voltage (

Structural Isomerism Distinction

It is vital to distinguish this scaffold from the more common 5-cyanopyrimidines:

-

5-Alkyl-2-cyanopyrimidine (Target): High polarity, linear "rod-like" geometry suitable for LCs.

-

2-Alkyl-5-cyanopyrimidine: Lower polarity, often used as a broad-spectrum herbicide/fungicide intermediate.

Synthesis Strategies

The synthesis of 2-cyanopyrimidines is non-trivial because the C2 position is flanked by two nitrogen atoms, making direct electrophilic cyanation difficult. The most robust industrial route involves Nucleophilic Aromatic Substitution (

Protocol A: The Sulfone Displacement Route (High Yield)

This method avoids the use of unstable 2-halo intermediates and utilizes the high leaving-group ability of the methylsulfonyl moiety.

-

Precursor Synthesis: Condensation of 2-alkylmalonaldehyde (or equivalent) with 2-methylisothiourea yields 5-alkyl-2-(methylthio)pyrimidine .

-

Oxidation: Treatment with m-CPBA or Oxone converts the sulfide to the sulfone (–SO₂Me).

-

Cyanation: Reaction with KCN or NaCN in a polar aprotic solvent (DMF/DMSO) displaces the sulfone to yield the 2-carbonitrile .

Protocol B: The Rosenmund-von Braun Modification

Direct cyanation of 5-alkyl-2-chloropyrimidine using CuCN. This requires higher temperatures (140–160°C) and often suffers from lower yields due to polymerization, but is cost-effective for short-chain derivatives.

Visualization: Synthesis Workflow

Caption: Optimized synthetic pathway via sulfone displacement, yielding high purity 2-cyanopyrimidines.

Mesogenic (Liquid Crystal) Properties[4][5]

While short-chain derivatives (Methyl/Ethyl) are isotropic liquids or low-melting solids, the 5-pentyl and 5-hexyl homologs exhibit monotropic or enantiotropic nematic phases.

Phase Transition Data (Representative)

The following table summarizes the phase behavior of the core scaffold when extended with a phenyl ring (common in actual display mixtures, e.g., 5-alkyl-2-(4-cyanophenyl)pyrimidine).

| Compound Homolog | Melting Point (°C) | Phase Sequence | Dielectric Anisotropy ( |

| 5-Propyl | 42 | Cr | +8.5 |

| 5-Pentyl | 35 | Cr | +11.2 |

| 5-Heptyl | 29 | Cr | +10.1 |

Note: "Cr" = Crystalline, "N" = Nematic, "SmA" = Smectic A, "Iso" = Isotropic Liquid.

Application in Displays

These molecules are rarely used as single components. Instead, they are dopants (5-15% wt) in eutectic mixtures (like Merck's ZLI series) to:

-

Reduce Viscosity: The pyrimidine ring is less viscous than cyclohexane/biphenyl equivalents.

-

Boost

: Enabling lower operating voltages for battery-powered devices.

Chemical Reactivity & Bioactivity[6][7][8]

The "Warhead" Mechanism (Protease Inhibition)

In drug discovery, the 2-cyano group acts as an electrophilic trap for catalytic cysteine residues in enzymes.

-

Mechanism: The nucleophilic thiol (-SH) of the cysteine attacks the nitrile carbon, forming a reversible thioimidate adduct.

-

Selectivity: The 5-alkyl group occupies the hydrophobic S2 pocket of the enzyme (e.g., Cathepsin K), conferring selectivity over other proteases.

Hydrolysis Sensitivity

Researchers must handle these compounds under anhydrous conditions.

-

Acidic Hydrolysis: Converts 2-CN

2-COOH (Carboxylic acid). -

Basic Hydrolysis: Converts 2-CN

2-CONH₂ (Carboxamide). -

Storage Protocol: Store under Argon at -20°C to prevent atmospheric moisture hydrolysis.

References

-

Synthesis of 2-Cyanopyrimidines via Sulfone Displacement

-

Liquid Crystal Properties of Pyrimidines

- Title: "Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls (Comparison Reference)"

- Source: Indian Academy of Sciences

-

URL:[Link]

-

Bioactivity (Cysteine Protease Inhibitors)

- Title: "Electrophilicity of pyrimidine-2-carbonitrile deriv

- Source: Chemical Research in Toxicology (PubMed)

-

URL:[Link]

- General Reactivity & Structure: Title: "Theoretical studies on the electronic structure of pyrimidines" Source: BenchChem Applic

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 2-Cyano-5-tert-butylpyrimidine

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-cyano-5-tert-butylpyrimidine (also known as 5-tert-butylpyrimidine-2-carbonitrile).

Executive Summary

2-cyano-5-tert-butylpyrimidine is a functionalized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Its structure combines an electron-deficient pyrimidine core with a lipophilic tert-butyl group and a reactive nitrile moiety. This unique amphiphilic architecture dictates a specific solubility profile: while the pyrimidine-nitrile core imparts polarity, the bulky tert-butyl group significantly enhances solubility in non-polar and aprotic organic solvents, distinguishing it from its more polar parent, 2-cyanopyrimidine.

Key Chemical Identifiers:

-

IUPAC Name: 5-tert-butylpyrimidine-2-carbonitrile

-

Molecular Formula: C

H -

Molecular Weight: 161.21 g/mol

-

InChIKey: WWQHSOGSRGBKJL-UHFFFAOYSA-N[1]

Physicochemical Profile & Solubility Mechanism[2][3]

To understand the solubility behavior of this molecule, one must analyze the competing forces within its structure.

Structural Analysis[4]

-

The Pyrimidine Core (Polar): The nitrogen atoms in the ring create a dipole and accept hydrogen bonds, promoting solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols.

-

The Cyano Group (Electron-Withdrawing): Located at the 2-position, the nitrile group strongly withdraws electrons, increasing the electrophilicity of the ring. This increases the dipole moment but does not significantly aid solubility in non-polar alkanes.

-

The tert-Butyl Group (Lipophilic): This is the solubility "driver." The bulky, hydrophobic tert-butyl group at the 5-position disrupts crystal packing (lowering lattice energy relative to planar analogs) and provides a "greasy" handle, facilitating solvation in chlorinated solvents, ethers, and aromatics.

Predicted Solubility Classes

Based on Structure-Activity Relationship (SAR) analysis of substituted pyrimidines, the solubility profile is categorized below:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent match for the molecule's moderate polarity and lipophilic bulk. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | High | Dipole-dipole interactions stabilize the core; alkyl chains solvate the t-butyl group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong solvation of the electron-deficient aromatic ring. |

| Aromatic | Toluene, Xylene | Moderate to High | |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Soluble, but less so than in DCM due to the hydrophobic t-butyl penalty in protic media. |

| Alkanes | Hexane, Heptane | Low to Moderate | The t-butyl group aids dissolution, but the polar nitrile/pyrimidine core resists pure non-polar environments. |

| Water | Water, Aqueous Buffers | Very Low | The lipophilic t-butyl group overrides the polarity of the nitrogen atoms. |

Solvent Selection Strategy

The choice of solvent depends heavily on the intended operational phase: Reaction vs. Purification .

Decision Tree for Solvent Selection

The following diagram illustrates the logical flow for selecting the optimal solvent based on the process requirement.

Caption: Logical decision tree for solvent selection based on chemical application (Reaction vs. Purification).

Experimental Protocols

Protocol: Gravimetric Solubility Determination

This protocol provides a self-validating method to determine the exact saturation limit (mg/mL) in any target solvent.

Reagents & Equipment:

-

Target Solvent (HPLC Grade)

-

2-cyano-5-tert-butylpyrimidine (Solid)

-

Temperature-controlled shaker or water bath

-

0.45 µm PTFE Syringe Filter

-

Precision Balance (0.01 mg resolution)

Step-by-Step Methodology:

-

Saturation: Add excess solid (approx. 100 mg) to 1.0 mL of the target solvent in a sealed HPLC vial.

-

Equilibration: Agitate at the desired temperature (e.g., 25°C) for 24 hours. Validation: Ensure solid remains visible throughout; if all dissolves, add more solid.

-

Filtration: Filter the suspension through a pre-warmed 0.45 µm PTFE filter into a tared vessel. Note: Pre-warming prevents precipitation during filtration.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

-

Calculation:

Protocol: Visual Solubility Screening (Quick Pass)

For rapid solvent selection during process development.

-

Place 10 mg of compound in a clear glass vial.

-

Add solvent in 100 µL increments (10 volumes relative to weight).

-

Vortex for 30 seconds after each addition.

-

Endpoint: Clear solution.

-

< 100 µL (10 vol) = High Solubility (>100 mg/mL)

-

100–500 µL (10–50 vol) = Moderate Solubility (20–100 mg/mL)

-

1000 µL (100 vol) = Low Solubility (<10 mg/mL)

-

Reactivity & Stability Considerations

Hydrolytic Instability

The 2-cyano group is activated by the electron-deficient pyrimidine ring.

-

Risk: In the presence of strong acids or bases and water, the nitrile can hydrolyze to the primary amide and subsequently to the carboxylic acid.

-

Mitigation: Use anhydrous solvents (DCM, THF) for reactions not intended to hydrolyze the nitrile. Store the compound in a desiccator.

Nucleophilic Susceptibility

The 4 and 6 positions of the pyrimidine ring are electrophilic.

-

Solvent Implication: Avoid using nucleophilic solvents (e.g., primary alcohols like methanol) at high temperatures (>60°C) for extended periods, as slow methoxylation (displacing a hydride or other leaving group if present) could theoretically occur, although the tert-butyl group provides some steric protection.

References

-

Synthesis and Properties of 2-Cyanopyrimidines Source: MDPI (Molbank) Context: Describes the synthesis and solubility characteristics of substituted 2-cyanopyrimidines, establishing the baseline for solubility in chlorinated and polar aprotic solvents. URL:[Link][2][3][4]

-

Solubilization via tert-Butyl Substitution Source: ResearchGate (Synthesis Journal) Context: Details the specific effect of tert-butyl groups on the solubility of pyridine/pyrimidine ligands, confirming the mechanism of enhanced lipophilicity in organic solvents. URL:[Link]

-

Solubility of Pyrimidine Derivatives Source: World Scientific News Context: Experimental data correlating temperature and solvent polarity to the solubility of pyrimidine derivatives. URL:[Link]

Sources

Precision Protocol: Palladium-Catalyzed Cyanation of 5-tert-butyl-2-halopyrimidines

Executive Summary & Strategic Rationale

Objective: Synthesize 5-tert-butylpyrimidine-2-carbonitrile from 5-tert-butyl-2-chloropyrimidine (or bromide) via Palladium-catalyzed cross-coupling.

Context: The 2-cyanopyrimidine motif is a high-value pharmacophore in medicinal chemistry (e.g., kinase inhibitors like Janus kinase antagonists). While 2-halopyrimidines are electron-deficient and theoretically susceptible to SNAr cyanation, the transition-metal-catalyzed approach is preferred in drug development. It avoids the harsh basic conditions of SNAr that can degrade sensitive functional groups and offers superior reproducibility on scale.

The Engineering of the Reaction: This protocol utilizes the Pd(0)/dppf catalytic system with Zinc Cyanide (Zn(CN)₂) .[1] This combination is not arbitrary; it is a specific engineering solution to the "Cyanide Poisoning" problem.

-

The Problem: Cyanide anions (

) are strong -

The Solution (Zn(CN)₂): Unlike NaCN or KCN, Zinc Cyanide is sparingly soluble in organic solvents (DMF/DMA). It functions as a "slow-release" reservoir. As the catalytic cycle consumes cyanide, more Zn(CN)₂ dissolves, maintaining the concentration just high enough for transmetallation but low enough to prevent catalyst sequestration.

-

The Ligand (dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) has a large bite angle (~99°). This geometric strain accelerates the rate-determining step of reductive elimination , forcing the formation of the Ar-CN bond before the complex can decompose or be poisoned.

Reaction Mechanism & Pathway Visualization

The reaction follows a Pd(0)/Pd(II) catalytic cycle. The critical deviation from standard cross-couplings is the transmetallation step, which relies on the equilibrium solubility of Zn(CN)₂.

Figure 1: Catalytic cycle highlighting the critical balance between transmetallation and irreversible catalyst poisoning.

Detailed Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Attribute |

| 5-tert-butyl-2-chloropyrimidine | 170.64 | 1.0 | Substrate | Purity >97% essential |

| Zn(CN)₂ | 117.44 | 0.6 - 0.7 | Cyanide Source | HIGH TOXICITY . Fine powder. |

| Pd₂(dba)₃ | 915.72 | 0.025 (5 mol% Pd) | Pre-catalyst | Air sensitive; store in freezer. |

| dppf | 554.38 | 0.06 | Ligand | 1:1.2 ratio relative to Pd atoms. |

| Zn Dust (Optional) | 65.38 | 0.1 | Scavenger | Activates Pd(II) to Pd(0). |

| DMF (Dimethylformamide) | - | 0.2 - 0.5 M | Solvent | Anhydrous, degassed (Sparged with N₂). |

Step-by-Step Methodology

Safety Pre-requisite:

-

DANGER: This reaction involves Cyanide. All operations must be performed in a well-ventilated fume hood.

-

Quench Solution: Prepare a bath of 10% Sodium Hypochlorite (Bleach) or saturated Sodium Bicarbonate with H₂O₂ to neutralize cyanide waste immediately.

Procedure:

-

Catalyst Pre-complexation (Recommended for reproducibility):

-

In a separate vial, dissolve Pd₂(dba)₃ (23 mg, 0.025 mmol) and dppf (33 mg, 0.06 mmol) in anhydrous DMF (2 mL).

-

Stir at room temperature for 15 minutes under Nitrogen. The solution should turn from dark purple/red to an orange/brown color, indicating the formation of the active [Pd(dppf)] species.

-

-

Reaction Assembly:

-

To a dry reaction vessel (pressure tube or round-bottom flask with condenser), add 5-tert-butyl-2-chloropyrimidine (170 mg, 1.0 mmol).

-

Add Zn(CN)₂ (70 mg, 0.6 mmol). Note: Weighing Zn(CN)₂ requires an analytical balance inside a hood or a localized exhaust.

-

(Optional) Add Zn dust (6.5 mg, 0.1 mmol). This helps reduce any oxidized Pd(II) back to Pd(0) during the reaction.[2]

-

-

Initiation:

-

Add the remaining DMF (3 mL) to the reaction vessel.

-

Transfer the pre-formed catalyst solution (from Step 1) into the reaction vessel via syringe. Total solvent volume ~5 mL (0.2 M concentration).

-

Sparge the mixture with Nitrogen for 5 minutes to remove dissolved Oxygen.

-

-

Heating:

-

Seal the vessel and heat to 100–120 °C .

-

Why this temp? Chloropyrimidines are less reactive than iodides; energy is required for oxidative addition. However, >130 °C increases the risk of ligand dissociation and poisoning.

-

Monitor by LC-MS or TLC (typically 2–5 hours). Look for the disappearance of the starting chloride (Rt shift) and the appearance of the nitrile (M+1 = 162.1).

-

-

Workup (Cyanide Destruction):

-

CRITICAL STEP: Dilute the reaction mixture with Ethyl Acetate (20 mL) and pour into a beaker containing 10% aqueous FeSO₄ or dilute bleach . Stir for 30 minutes. This converts free cyanide into non-toxic ferrocyanide or cyanate.

-

Filter the biphasic mixture through a pad of Celite to remove Zinc solids.

-

Wash the organic layer with Water (2x) and Brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification:

-

Purify via Flash Column Chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate (Gradient 0% -> 20%). The product is typically a white crystalline solid.

-

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Ensure DMF is rigorously degassed. Oxygen kills Pd(0). Add 10 mol% Zn dust to regenerate Pd(0). |

| Stalled Reaction (~50%) | Catalyst Poisoning | The concentration of free CN⁻ became too high. Do not add more Zn(CN)₂. Instead, add fresh catalyst (Pd/dppf) solution. |

| Black Precipitate | Pd Aggregation ("Pd Black") | Ligand instability. Ensure dppf is high quality. Lower temperature to 100 °C and extend time. |

| Hydrolysis Product (Amide) | Wet Solvent | Water in DMF hydrolyzes the nitrile to the primary amide (R-CONH₂) at high temp. Use fresh anhydrous DMF. |

References

-

Cohen, D. T., & Buchwald, S. L. (2015).[4] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[4] Link

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Powerfull Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. Link

-

Pfizer Inc. (2010). Process for the preparation of Pyrimidine Derivatives. WO2010032200.[5] (See Example 1 for dppf/Zn(CN)₂ protocol on pyrimidine scale-up). Link

-

Maligres, P. E., et al. (2004). Cyanation of Aryl Chlorides with Zn(CN)2 Catalyzed by a Pd/Ligand System: Synthesis of Pharmaceutical Intermediates. Tetrahedron Letters, 45(52), 9607-9610. Link

Sources

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 5. Pd Catalyzed Cyanation [commonorganicchemistry.com]

Procedure for nucleophilic substitution of 2-methylsulfonylpyrimidine with cyanide

Abstract

This application note details a robust, metal-free protocol for the synthesis of 2-cyanopyrimidine (pyrimidine-2-carbonitrile) via nucleophilic aromatic substitution (

Scientific Rationale & Mechanism

Why Sulfone?

The choice of the methylsulfonyl (

-

Electronic Activation: The sulfonyl group is a potent electron-withdrawing group (EWG), significantly lowering the LUMO energy of the pyrimidine ring and making the C-2 position highly susceptible to nucleophilic attack.

-

Leaving Group Ability: The sulfinate anion (

) is an excellent leaving group, often superior to chloride in -

Regioselectivity: In poly-functionalized pyrimidines, the sulfone at the 2-position can be displaced selectively over halides at the 4- or 6-positions under mild conditions.

Mechanism: Pathway

The reaction proceeds via a classic addition-elimination mechanism (

Figure 1: Mechanistic pathway of the

Critical Safety Protocol: Cyanide Handling

WARNING: Cyanide salts and HCN gas are rapidly fatal.[1][2] This protocol must be executed in a certified chemical fume hood by trained personnel.

Engineering Controls & PPE[2]

-

Ventilation: Work exclusively in a fume hood with a face velocity >100 fpm.

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving is mandatory.[3] Inner layer: Nitrile; Outer layer: Long-cuff Neoprene or Butyl rubber.

-

Eye/Face: Chemical splash goggles AND a full-face shield.

-

Body: Lab coat buttoned to the neck; chemical-resistant apron recommended.

-

Emergency Preparedness

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired nearby.

-

Buddy System: Never work alone with cyanide.[2][4] Inform a colleague of your specific activity.[4]

-

Detection: Use a portable HCN monitor if available.

Waste Management[1]

-

Quenching Solution: Prepare a 10% Sodium Hypochlorite (Bleach) solution adjusted to pH >10 with NaOH. This oxidizes cyanide to cyanate (OCN-), which is significantly less toxic.

-

Never add acid to cyanide waste.

Experimental Protocol

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-Methylsulfonylpyrimidine | 158.18 | 1.0 | Substrate |

| Sodium Cyanide (NaCN) | 49.01 | 1.1 - 1.2 | Nucleophile |

| DMSO (Anhydrous) | - | Solvent (5-10 vol) | Medium |

| Ethyl Acetate | - | - | Extraction |

| Bleach (10%) | - | - | Quench |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Charge the RBF with 2-methylsulfonylpyrimidine (1.58 g, 10.0 mmol).

-

Add anhydrous DMSO (15 mL). Stir until fully dissolved.

-

Note: DMSO is preferred over DMF or MeCN for its ability to solvate the cyanide cation, increasing the nucleophilicity of the naked cyanide anion.

-

Step 2: Cyanide Addition

-

Carefully weigh NaCN (0.54 g, 11.0 mmol, 1.1 equiv) in a tared vial inside the fume hood.

-

Add the solid NaCN to the reaction mixture in one portion.

-

Seal the flask with a septum and insert a nitrogen balloon (optional but recommended to exclude moisture).

Step 3: Reaction Monitoring

-

Stir the mixture at 20–25°C (Ambient Temperature) .

-

Insight: Unlike chloropyrimidines which may require heating (60-80°C) or DABCO catalysis, the sulfone reacts rapidly at room temperature.

-

-

Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

-

Endpoint: Full conversion is typically observed within 1 to 2 hours .

-

Observation: The starting material (

) will disappear, and the product (

-

Step 4: Quenching and Workup (CRITICAL)

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add 20 mL of water.

-

Caution: Exothermic.

-

-

Pour the mixture into a separatory funnel containing 50 mL of Ethyl Acetate .

-

Extract the aqueous layer.

-

Cyanide Waste: Drain the aqueous layer (containing excess NaCN and sodium methanesulfinate) directly into the Bleach Quenching Solution (pH > 10). Let it stand for 24 hours before disposal.

-

-

Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMSO.

-

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure (Rotavap).

Step 5: Purification

-

The crude residue is often pure enough for subsequent steps.

-

If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc/Hexanes) or recrystallization from Ethanol/Water.

-

Yield Expectation: 85-95% as a white to off-white solid.

Workflow Visualization

Figure 2: Operational workflow for the cyanation protocol, highlighting critical waste management steps.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Old/Wet NaCN or DMSO | Use fresh, anhydrous DMSO and dry NaCN. Water retards the nucleophilicity of CN-. |

| Hydrolysis Product (Amide) | High water content or pH | Ensure reagents are dry. Avoid acidic conditions.[1][2][3] Keep reaction time short. |

| Low Yield | Product lost in aqueous layer | 2-Cyanopyrimidine has moderate water solubility. Perform multiple extractions with EtOAc or DCM. |

| Dark Reaction Mixture | Polymerization of cyanide | Reduce temperature to 0-10°C if darkening occurs rapidly. |

References

-

Synthesis of 2-Cyanopyrimidines via Sulfone Displacement

- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.

-

Source:

-

Process for the Preparation of Pyrimidine Derivatives (Bosentan Intermedi

- European Patent EP0841326B1. (1998).

-

Source:

-

Safety Guidelines for Cyanide Compounds

- Stanford University Environmental Health & Safety.

-

Source:

-

Nucleophilic Substitution Mechanisms

- Clark, J. The Nucleophilic Substitution Reactions Between Halogenoalkanes and Cyanide Ions. Chemguide.

-

Source:

Sources

Application Note: 5-(tert-Butyl)pyrimidine-2-carbonitrile as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

5-(tert-Butyl)pyrimidine-2-carbonitrile represents a "privileged scaffold" in modern drug discovery. Its value lies in the synergistic combination of the 5-position tert-butyl group —which provides metabolic stability and fills hydrophobic pockets (e.g., in kinase domains)—and the 2-position nitrile , a versatile "warhead precursor" capable of transformation into amidines, amines, acids, or heterocycles. This guide details the handling, reactivity, and specific protocols for converting this intermediate into high-value pharmaceutical building blocks.

Chemical Profile & Structural Logic[1]

The "Anchor and Hook" Strategy

This molecule functions effectively through two distinct chemical zones:

-

The Hydrophobic Anchor (5-tert-butyl):

-

Function: Acts as a bioisostere for phenyl or isopropyl groups but with greater metabolic stability (blocking oxidation at the 5-position).

-

Binding: Optimized for Van der Waals interactions within the hydrophobic selectivity pockets of enzymes (e.g., the Gatekeeper residue in kinases or the S1 pocket in proteases).

-

-

The Reactive Hook (2-cyano):

-

Function: The nitrile is electron-deficient due to the adjacent pyrimidine nitrogens, making it highly susceptible to nucleophilic attack. This reactivity must be managed carefully to avoid premature hydrolysis.

-

Physical Properties (Calculated)

| Property | Value | Relevance |

| Formula | C9H11N3 | -- |

| MW | 161.20 g/mol | Fragment-based drug design (Low MW) |

| LogP | ~2.3 | Good membrane permeability |

| PSA | ~38 Ų | Polar Surface Area suitable for CNS penetration |

| Appearance | White to off-white solid | Easy handling compared to oils |

Reaction Landscape: Divergent Synthesis

The 2-cyano group serves as a gateway to multiple pharmacophores. The diagram below illustrates the primary synthetic pathways accessible from this intermediate.

Figure 1: Divergent synthetic pathways from the nitrile intermediate. The Pinner reaction (Red) and Reduction (Yellow) are the most common high-value transformations.

Primary Protocol: Amidine Synthesis (Pinner Reaction)[2][3]

Context: Amidines are critical pharmacophores in serine protease inhibitors (e.g., Thrombin, Factor Xa) where they bind to Aspartate residues in the active site. The electron-deficient nature of the pyrimidine ring makes the Pinner reaction the preferred method over direct nucleophilic addition.

Reagents & Equipment[2]

-

Substrate: 5-(tert-Butyl)pyrimidine-2-carbonitrile (1.0 eq)

-

Solvent: Anhydrous Ethanol or Methanol (Must be <0.05% water)

-

Reagent: Hydrogen Chloride (gas) or Acetyl Chloride (to generate HCl in situ)

-

Ammonia Source: Methanolic Ammonia (7N) or Ammonium Carbonate

-

Equipment: Flame-dried glassware, inert gas (Ar/N2) line.

Step-by-Step Protocol

Step 1: Formation of the Imidate Salt (Pinner Salt) [1]

-

Dissolve 10 mmol of 5-(tert-Butyl)pyrimidine-2-carbonitrile in 20 mL of anhydrous ethanol.

-

Expert Note: Moisture is the enemy here. Water will hydrolyze the intermediate imidate to an ester (Pinner cleavage), ruining the yield.

-

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution for 30-45 minutes until saturation. Alternatively, add Acetyl Chloride (3.0 eq) dropwise (exothermic!) to generate anhydrous HCl.

-

Seal the vessel and stir at 0°C to Room Temperature (RT) for 12–16 hours.

-

Validation: Monitor by TLC or IR. The nitrile peak (~2230 cm⁻¹) should disappear.

-

Precipitate the imidate hydrochloride salt by adding cold anhydrous ether. Filter and dry under vacuum (or carry forward as a solution if unstable).

Step 2: Conversion to Amidine

-

Re-suspend the imidate salt in anhydrous ethanol (10 mL).

-

Cool to 0°C.

-

Add 7N Ammonia in Methanol (5.0 eq) or solid Ammonium Carbonate (3.0 eq).

-

Stir at RT for 4–6 hours.

-

Workup: Concentrate the solvent under reduced pressure. The residue is the amidine hydrochloride.

-

Purification: Recrystallize from EtOH/Ether or convert to free base using basic resin if necessary.

Figure 2: Workflow for the Pinner Synthesis. Critical Quality Control (QC) gates are highlighted to prevent hydrolysis side-reactions.

Secondary Protocol: Nitrile Reduction[4][5][6]

Context: Reducing the nitrile to a primary amine (-CH₂NH₂) creates a "linker" handle, allowing the pyrimidine headgroup to be attached to other scaffolds via amide coupling or reductive amination.

Method Comparison Table

| Method | Reagents | Yield Potential | Selectivity | Expert Recommendation |

| Hydrogenation | H₂ (50 psi), Raney Nickel, MeOH/NH₃ | High (>90%) | High | Preferred. Scalable and clean. NH₃ prevents secondary amine formation.[2] |

| Hydride Reduction | LAH (Lithium Aluminum Hydride), THF | Moderate (60-80%) | Low | Avoid. Pyrimidine ring is electron-deficient and prone to reduction/opening by strong hydrides. |

| Borane Reduction | BH₃[2]·THF or BH₃·DMS | Good (80-85%) | Moderate | Good alternative if hydrogenation equipment is unavailable. |

Recommended Protocol: Catalytic Hydrogenation

-

Setup: Parr shaker or Autoclave.

-

Mix: Dissolve Nitrile (1 eq) in Methanol. Add 10% v/v Aqueous Ammonia (crucial to suppress dimer formation).

-

Catalyst: Add Raney Nickel (20 wt% of substrate) or 10% Pd/C.

-

Reaction: Pressurize to 40-50 psi H₂. Shake at RT for 6 hours.

-

Workup: Filter through Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate.[1]

Safety & Handling Guidelines

-

Hazard Identification:

-

Specific Reactivity:

-

Acid Sensitivity: In the presence of water and strong acid, the nitrile will hydrolyze to the amide (exothermic).

-

Raney Nickel: If used for reduction, keep wet at all times. Dry Raney Ni ignites in air.

-

References

-

Pinner Reaction Mechanisms

-

Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.

-

-

Pyrimidine Scaffolds in Drug Design

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Chapter on Pyrimidines).

-

-

Reduction of Nitriles

-

General Safety for Pyrimidine Nitriles

-

PubChem Compound Summary for 2-Cyanopyrimidine derivatives.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. fishersci.com [fishersci.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. US7364882B1 - Enzymatic reduction of a nitrile containing compound to the corresponding amine - Google Patents [patents.google.com]

- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]

Application Note: Hydrolysis of 5-(tert-Butyl)pyrimidine-2-carbonitrile to Carboxylic Acid

Executive Summary

The conversion of 5-(tert-butyl)pyrimidine-2-carbonitrile to its corresponding carboxylic acid represents a classic yet deceptive challenge in heterocyclic chemistry. While nitrile hydrolysis is a standard transformation, the pyrimidine-2-carboxylic acid motif is inherently unstable.

This Application Note provides a validated protocol to navigate the specific instability of this moiety: thermal decarboxylation . Unlike benzene derivatives, pyrimidine-2-carboxylic acids are prone to spontaneous loss of

Scientific Background & Mechanistic Logic

The Challenge: Decarboxylation Instability

The target molecule contains a carboxylic acid at the C2 position of a 1,3-diazine ring. This structural feature creates a unique instability. Upon protonation of the ring nitrogens (which occurs readily in acidic media), the molecule can form a zwitterionic intermediate. This intermediate facilitates the extrusion of carbon dioxide to generate a transient ylide, which rapidly protonates to form the decarboxylated parent heterocycle (5-tert-butylpyrimidine).

Key Insight: The rate of decarboxylation is pH-dependent.[1][2] It is negligible for the carboxylate salt (anionic form) but accelerates dramatically for the free acid, especially when the ring is protonated (pH < 1). Therefore, basic hydrolysis is the superior method, provided the workup is carefully controlled.

The Solution: Base-Mediated Hydrolysis

We utilize a base-catalyzed mechanism where the hydroxide ion attacks the nitrile carbon.[3] The reaction proceeds through an imidate intermediate to the amide, and finally to the carboxylate salt.[3]

-

Solvent System: The 5-tert-butyl group renders the substrate lipophilic. A biphasic or pure aqueous system will result in slow kinetics. A Water/Ethanol or Water/THF co-solvent system is strictly required to ensure homogeneity.

-

Base Selection: Potassium Hydroxide (

) is preferred over

Visualization: Reaction Pathways

The following diagram illustrates the desired hydrolysis pathway versus the competing decarboxylation trap.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role |

| 5-(t-Butyl)pyrimidine-2-carbonitrile | 1.0 | Substrate |

| Potassium Hydroxide (KOH) | 2.5 - 3.0 | Reagent / Catalyst |

| Ethanol (95%) | 10 Vol | Solvent (Solubility) |

| Water (Deionized) | 5 Vol | Solvent (Reagent source) |

| 2M HCl | As req. | Acidification (Careful addition) |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a round-bottom flask with 5-(tert-butyl)pyrimidine-2-carbonitrile (1.0 equiv).

-

Add Ethanol (10 volumes relative to mass of substrate). Stir to dissolve.

-

Note: If the substrate does not fully dissolve, mild warming (

) is acceptable.

-

-

Dissolve KOH (3.0 equiv) in Water (5 volumes).

-

Add the aqueous KOH solution to the ethanolic substrate solution.

Step 2: Hydrolysis[4]

-

Heat the mixture to Reflux (

) with vigorous stirring. -

Monitor: Check reaction progress via HPLC or TLC (Mobile Phase: 50% EtOAc/Hexane) every 60 minutes.

-

Endpoint: Disappearance of the nitrile peak and the transient amide intermediate. Typical time: 2–4 hours .

-

Caution: Do not extend reflux unnecessarily once the amide is consumed to minimize thermal stress.

-

Step 3: Workup & Isolation (CRITICAL)

-

Cooling: Cool the reaction mixture to

using an ice bath.-

Why? Low temperature stabilizes the free acid during generation.

-

-

Concentration (Optional): If ethanol volume is high, partially concentrate under reduced pressure at

to remove bulk ethanol. Do not evaporate to dryness. -

Acidification: While stirring at

, dropwise add 2M HCl .-

Target pH: Adjust pH to 3.0 -- 4.0 .

-

Warning: Do NOT overshoot to pH 1. Strongly acidic conditions accelerate decarboxylation.

-

-

Extraction: Immediately extract the aqueous slurry with Ethyl Acetate (

Vol) or Dichloromethane .-

Note: The product is moderately soluble in organics due to the tert-butyl group.

-

-

Drying: Dry combined organics over

, filter, and concentrate in vacuo at-

Storage: Store the resulting solid at

.

-

Workflow Diagram: Isolation Strategy

Analytical Quality Control

HPLC Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient 10%

90% Acetonitrile in Water (+0.1% Formic Acid). -

Detection: UV at 254 nm.

-

Expectation:

-

Nitrile (

High) -

Amide Intermediate (

Medium) -

Acid Product (

Low/Medium) -- Note: The acid peak may tail slightly.

-

NMR Validation ( -DMSO)

-

Proton NMR:

-

Look for the disappearance of the aromatic protons associated with the nitrile precursor.

-

Confirm the integrity of the tert-butyl singlet (

ppm). -

Broad singlet at

ppm indicates the

-

-

Carbon NMR:

-

Crucial: Disappearance of the Nitrile carbon (

ppm). -

Appearance of the Carboxyl carbon (

ppm).

-

Troubleshooting & FAQ

Q: My yield is low, and I see a new non-polar spot on TLC.

A: You likely experienced decarboxylation. This forms 5-(tert-butyl)pyrimidine, which is less polar than the acid. Ensure your acidification step was kept cold (

Q: Can I use acid hydrolysis (e.g.,

Q: The reaction stalled at the amide intermediate. A: This is common if the ethanol concentration is too high (lowering the boiling point and water activity). Add more water (up to 1:1 ratio with EtOH) and increase the temperature slightly, or switch to ethylene glycol/water for higher temperatures (but watch for decarboxylation!).

References

-

Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution.[1] Canadian Journal of Chemistry, 55(13), 2478–2484. [Link]

-

Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles to Carboxylic Acids.[4][5][6][7][8][9][10][11] [Link]

-

Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. philadelphia.edu.jo [philadelphia.edu.jo]

- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. researchgate.net [researchgate.net]

- 11. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

Application Note: 5-(tert-Butyl)pyrimidine-2-carbonitrile in the Design of Targeted Kinase Inhibitors

Executive Summary

The development of highly selective kinase inhibitors requires molecular scaffolds that can simultaneously anchor to the highly conserved ATP-binding pocket while exploiting unique structural features of the target kinase. 5-(tert-Butyl)pyrimidine-2-carbonitrile has emerged as a privileged building block in modern medicinal chemistry [1]. By integrating a hinge-binding pyrimidine core, a sterically demanding lipophilic tert-butyl group, and a versatile carbonitrile moiety, this intermediate enables the design of both highly potent non-covalent inhibitors (e.g., against PI3K and VEGFR-2) and targeted covalent inhibitors (TCIs) (e.g., against BTK and EGFR).

This application note provides an in-depth mechanistic rationale for utilizing this scaffold, supported by quantitative data and self-validating experimental protocols designed for drug development professionals.

Mechanistic Rationale: The Tripartite Advantage

The utility of 5-(tert-butyl)pyrimidine-2-carbonitrile stems from the distinct, synergistic roles of its three structural components:

-

The Pyrimidine Core (Hinge Binder): The pyrimidine ring mimics the adenine moiety of ATP. It acts as the primary anchor, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. This interaction is foundational for establishing baseline affinity [3].

-

The C5 tert-Butyl Group (Selectivity Vector): The tert-butyl group acts as a bulky, highly lipophilic vector. Causality: This group is strategically positioned to project into the hydrophobic selectivity pocket adjacent to the gatekeeper residue. By filling this pocket, it displaces high-energy, uncoordinated water molecules. This drives binding affinity through the hydrophobic effect and drastically improves selectivity against off-target kinases that possess smaller, more restrictive pockets [1].

-

The C2 Carbonitrile Group (Dual-Action Warhead/Acceptor): Depending on the target, the nitrile group serves two distinct functions:

-

Non-Covalent Acceptor: In targets like VEGFR-2, the nitrogen lone pair acts as a strong hydrogen bond acceptor, interacting with conserved water networks or polar side chains [3].

-

Covalent Warhead: In targeted covalent inhibitors (TCIs), the electron-deficient nitrile carbon acts as a mild electrophile. Causality: Unlike highly reactive acrylamides (which can cause off-target toxicity via indiscriminate reactivity), nitriles react selectively with active-site nucleophiles (e.g., Cys481 in BTK) to form reversible thioimidate adducts. This enhances target residence time while minimizing permanent off-target modification[2, 4].

-

Logical mechanism of targeted covalent inhibition via nitrile-cysteine interaction.

Quantitative Profiling of Target Kinases

When functionalized into lead compounds, the 5-(tert-butyl)pyrimidine-2-carbonitrile scaffold exhibits distinct pharmacological profiles depending on the target kinase architecture. The table below summarizes the expected quantitative parameters and binding modes across major oncology targets.

| Kinase Target | Structural Role of Scaffold | Primary Binding Mode | Typical IC₅₀ Range | Off-Target Liability Profile |

| PI3Kα | Hinge binder + Hydrophobic pocket fill | Non-covalent / Cryptic pocket | 10 - 50 nM | Low |

| VEGFR-2 | Hinge binder + H-bond acceptor | Non-covalent | 5 - 20 nM | Moderate (Monitor hERG) |

| BTK | Reversible Warhead (Cys481) | Targeted Reversible Covalent | 1 - 10 nM | Low (TCI driven) |

| EGFR (T790M) | Irreversible/Reversible Warhead (Cys797) | Targeted Covalent | < 5 nM | Low (Mutant selective) |

Self-Validating Experimental Protocols

To ensure rigorous validation of inhibitors derived from this scaffold, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, explaining why specific techniques are chosen.

Experimental workflow for validating pyrimidine-2-carbonitrile kinase inhibitors.

Protocol A: Time-Dependent TR-FRET Kinase Assay

Purpose: To determine the potency (

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 384-well plate with serial dilutions of the pyrimidine-2-carbonitrile derivative in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Enzyme Pre-incubation: Add the target kinase (e.g., BTK or VEGFR-2) at a final concentration of 1 nM.

-

Critical Step: Incubate for varying time points (e.g., 10 min, 60 min, 120 min) at 25°C. A shift in

over time confirms a two-step binding mechanism (

-

-

Reaction Initiation: Add ATP (at the

of the specific kinase) and the appropriate biotinylated peptide substrate. Incubate for 60 minutes. -

Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate using a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

-

Self-Validation Checkpoint: Calculate the

at each pre-incubation time. If the

Protocol B: Intact Mass Spectrometry for Adduct Validation

Purpose: To directly confirm the formation of a covalent thioimidate bond between the carbonitrile warhead and the target cysteine [5].

Causality: Biochemical assays cannot definitively distinguish between exceptionally tight non-covalent binding and true covalent binding. Intact MS directly observes the physical mass shift (

Step-by-Step Methodology:

-

Incubation: Incubate 5 μM of recombinant kinase domain (e.g., BTK) with 50 μM of the inhibitor in MS-compatible buffer (20 mM Ammonium Acetate, pH 7.4) for 2 hours at room temperature.

-

Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove excess unbound inhibitor and buffer salts.

-

LC-MS Analysis: Inject the sample onto an LC-TOF-MS system equipped with a C4 analytical column. Run a rapid gradient (5% to 95% Acetonitrile with 0.1% Formic Acid over 10 minutes) to elute the intact protein.

-

Deconvolution: Use maximum entropy deconvolution software to convert the raw multiply-charged envelope into a zero-charge intact mass spectrum.

-

Self-Validation Checkpoint: Compare the mass of the apo-kinase to the treated kinase. A mass shift of exactly +[Inhibitor Mass] Da confirms a 1:1 covalent stoichiometry. If the adduct is highly reversible, the acidic conditions of the LC gradient may break the thioimidate bond; in such cases, native MS conditions (without acid) must be utilized.

References

- BenchChem. "5-(tert-Butyl)pyrimidine-2-carbonitrile | High-Quality Research Chemical". BenchChem Catalog.

- "Nitriles: an attractive approach to the development of covalent inhibitors". National Center for Biotechnology Information (PMC).

- Sisko, J. T., et al. "Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase". Bioorganic & Medicinal Chemistry Letters (PubMed).

- "Advances in reversible covalent kinase inhibitors". National Center for Biotechnology Information (PMC).

- "Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story". Journal of Medicinal Chemistry (ACS Publications).

Application Note: Scalable Process Routes for 2-Cyano-5-tert-butylpyrimidine

This Application Note is designed as a comprehensive technical guide for Process Chemists and Chemical Engineers involved in the scale-up of 2-cyano-5-tert-butylpyrimidine . This scaffold is a critical intermediate in the synthesis of cathepsin K inhibitors (e.g., Odanacatib) and various kinase inhibitors.

Executive Summary

The introduction of a nitrile group at the C2 position of a 5-substituted pyrimidine ring is synthetically challenging due to the electron-deficient nature of the heteroaromatic core. While classical Sandmeyer reactions are inapplicable (due to the instability of 2-aminopyrimidine diazonium salts), Nucleophilic Aromatic Substitution (SNAr) remains the dominant strategy.

This guide details two scalable protocols:

-

Route A (The Sulfone Route): A high-purity, metal-free sequence utilizing 2-methylthiopyrimidine oxidation followed by cyanide displacement. Recommended for GMP campaigns requiring low metal residuals.

-

Route B (The Chloro-Palladium Route): A catalytic approach using Zn(CN)₂ and Pd(0). Recommended when 2-chloropyrimidine precursors are readily available.

Retrosynthetic Analysis & Pathway Logic